N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including a chlorophenyl and dimethylphenyl moiety, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Triazaspiro Moiety: The triazaspiro moiety is introduced via a condensation reaction between an amine and a carbonyl compound, often facilitated by a catalyst such as a Lewis acid.
Attachment of the Chlorophenyl and Dimethylphenyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions, using reagents like chlorobenzene and dimethylbenzene under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the triazaspiro moiety, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or reduced spirocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic chemistry and the behavior of triazaspiro compounds.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, are of significant interest. Research is ongoing to explore its efficacy and safety in various preclinical models.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(2-phenyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
- N-(3-chlorophenyl)-2-(2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
Uniqueness
Compared to similar compounds, N-(3-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide stands out due to the presence of both chlorophenyl and dimethylphenyl groups, which may confer unique biological activities and chemical reactivity. The specific arrangement of these groups can influence the compound’s binding affinity and specificity for various molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-15-6-7-17(12-16(15)2)21-22(30)27-23(26-21)8-10-28(11-9-23)14-20(29)25-19-5-3-4-18(24)13-19/h3-7,12-13H,8-11,14H2,1-2H3,(H,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXUMBQIBXUDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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